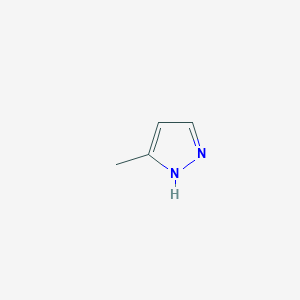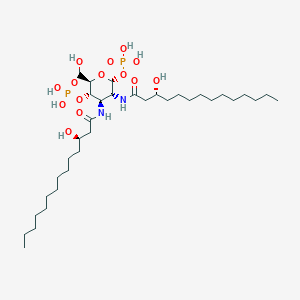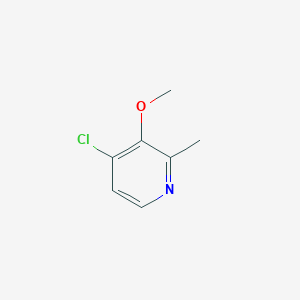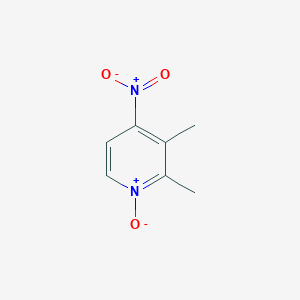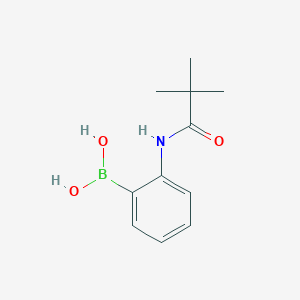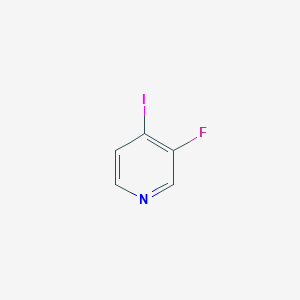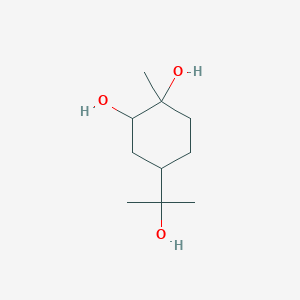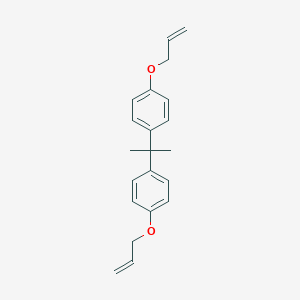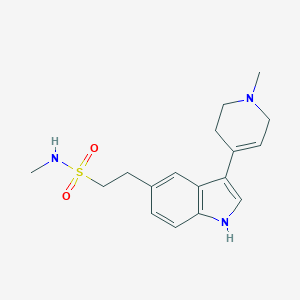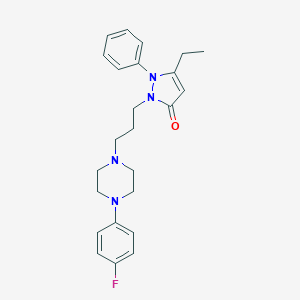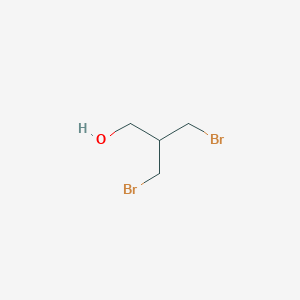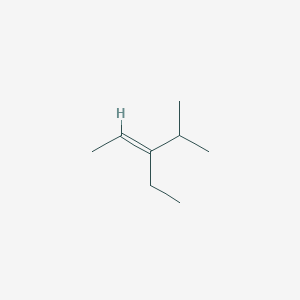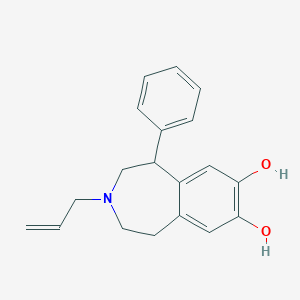
Skf-77434
Übersicht
Beschreibung
Nemiralisib ist ein potenter und hochspezifischer Inhibitor der Phosphoinositid-3-Kinase-Delta (PI3Kδ). Es wurde vor allem für sein Potenzial zur Behandlung von Atemwegserkrankungen wie chronisch obstruktiver Lungenerkrankung (COPD) und anderen entzündlichen Erkrankungen untersucht .
Wissenschaftliche Forschungsanwendungen
Nemiralisib wurde ausgiebig für seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Wird als Modellverbindung für die Untersuchung der PI3Kδ-Inhibition und ihrer Auswirkungen auf zelluläre Prozesse verwendet.
Medizin: Als potenzielles Therapeutikum zur Behandlung von Atemwegserkrankungen wie COPD untersucht.
Industrie: Einsatz bei der Entwicklung von Inhalationstherapien und anderen Arzneimittelabgabesystemen.
Wirkmechanismus
Nemiralisib entfaltet seine Wirkung durch die selektive Hemmung der Aktivität von PI3Kδ, einem Enzym, das an den Signalwegen beteiligt ist, die Immunantworten und Entzündungen regulieren. Durch die Blockierung von PI3Kδ reduziert Nemiralisib die Produktion von Entzündungsmediatoren und moduliert die Aktivität von Immunzellen . Dieser Mechanismus macht es zu einem vielversprechenden Kandidaten für die Behandlung von entzündlichen Erkrankungen.
Wirkmechanismus
Target of Action
SKF-77434, also known as XA99M7XZR5, 3-Allyl-2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine, SK&F 77434, is a drug that acts as a selective dopamine D1 receptor partial agonist . The dopamine D1 receptor is a G protein-coupled receptor that plays a crucial role in the central nervous system, influencing various functions such as motor control, cognition, and reward.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopamine signaling pathway. By acting on the D1 receptor, this compound can modulate the activity of this pathway, influencing the downstream effects associated with dopamine signaling .
Pharmacokinetics
It is known that the compound is centrally active following systemic administration
Result of Action
The interaction of this compound with the D1 receptor has been shown to have stimulant and anorectic effects . This has led to research into its potential as a treatment for cocaine addiction .
Biochemische Analyse
Biochemical Properties
SKF-77434 interacts with the dopamine D1 receptor, acting as a partial agonist . This interaction involves the binding of this compound to the receptor, which can modulate the receptor’s activity .
Cellular Effects
The interaction of this compound with the dopamine D1 receptor can influence various cellular processes. It can impact cell signaling pathways related to dopamine, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the dopamine D1 receptor. It acts as a partial agonist, binding to the receptor and modulating its activity .
Vorbereitungsmethoden
Die Synthese von Nemiralisib umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion zur Bildung der endgültigen Verbindung. Der Syntheseweg beinhaltet typischerweise die Verwendung von Hochleistungsflüssigkeitschromatographie mit Tandem-Massenspektrometrie-Analyse zur Herstellung und Reinigung der Verbindung . Industrielle Produktionsmethoden sind so konzipiert, dass eine hohe Reinheit und Ausbeute gewährleistet ist, wobei oft fortschrittliche Techniken wie Proteinpräzipitation und Gewebshomogenisierung zum Einsatz kommen .
Analyse Chemischer Reaktionen
Nemiralisib durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Häufige Reagenzien sind Halogene und Nukleophile.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
Nemiralisib ist einzigartig in seiner hohen Selektivität und Potenz für die PI3Kδ-Hemmung. Ähnliche Verbindungen umfassen:
Idelalisib: Ein weiterer PI3Kδ-Inhibitor, der zur Behandlung bestimmter Arten von Blutkrebs eingesetzt wird.
Duvelisib: Ein dualer Inhibitor von PI3Kδ und PI3Kγ, der zur Behandlung hämatologischer Malignome eingesetzt wird.
Copanlisib: Ein Pan-PI3K-Inhibitor mit Aktivität gegen mehrere Isoformen von PI3K.
Im Vergleich zu diesen Verbindungen unterstreichen die inhalative Verabreichungsroute von Nemiralisib und der spezifische Fokus auf Atemwegserkrankungen seine Einzigartigkeit .
Eigenschaften
IUPAC Name |
5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-2-9-20-10-8-15-11-18(21)19(22)12-16(15)17(13-20)14-6-4-3-5-7-14/h2-7,11-12,17,21-22H,1,8-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUVZVXIRYFENV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3043817 | |
| Record name | SKF 77434 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104422-04-0 | |
| Record name | SKF 77434 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104422-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SK&F 77434 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104422040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SKF 77434 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3043817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SKF-77434 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA99M7XZR5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


